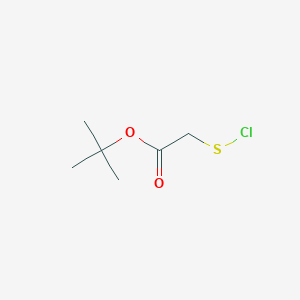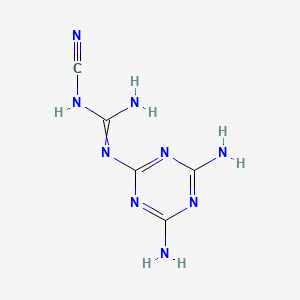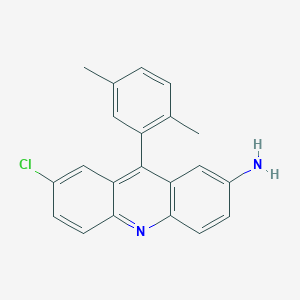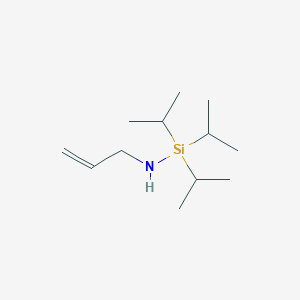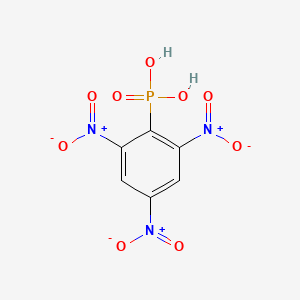
(2,4,6-Trinitrophenyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trinitrophenyl)phosphonic acid is a derivative of phosphonic acid characterized by the presence of a trinitrophenyl group.
准备方法
The synthesis of (2,4,6-Trinitrophenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of trinitrophenol (picric acid) with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dichlorophenyl phosphine and ethanol to obtain an intermediate, which is then subjected to condensation reactions under alkaline conditions and finally oxidized using an oxidant under catalysis of a catalyst .
Industrial production methods often involve the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
化学反应分析
(2,4,6-Trinitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .
科学研究应用
(2,4,6-Trinitrophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-energy materials and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of explosives, propellants, and other materials requiring high energy output .
作用机制
The mechanism of action of (2,4,6-Trinitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative phosphorylation and other metabolic processes .
相似化合物的比较
(2,4,6-Trinitrophenyl)phosphonic acid can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric acid): Both compounds contain the trinitrophenyl group, but this compound has additional phosphonic acid functionality, making it more versatile in certain applications.
2,4,6-Trinitroaniline: This compound is similar in structure but lacks the phosphonic acid group, which affects its reactivity and applications.
2,4-Dinitrophenol: While similar in having nitro groups, it has different chemical properties and applications due to the absence of the third nitro group and the phosphonic acid functionality .
属性
CAS 编号 |
143458-67-7 |
|---|---|
分子式 |
C6H4N3O9P |
分子量 |
293.08 g/mol |
IUPAC 名称 |
(2,4,6-trinitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H4N3O9P/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H2,16,17,18) |
InChI 键 |
HDEFWDNSBIXKHG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])P(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)

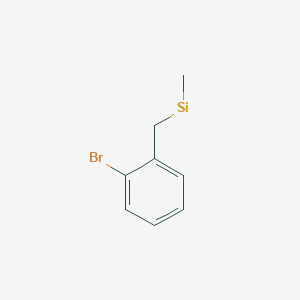
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

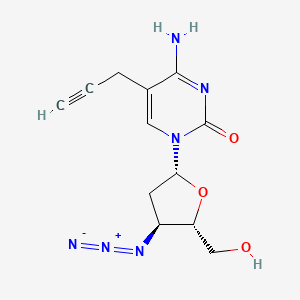
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
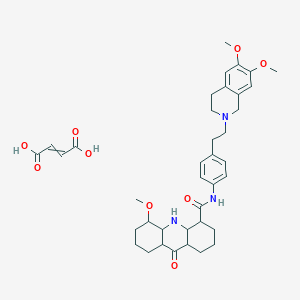
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
